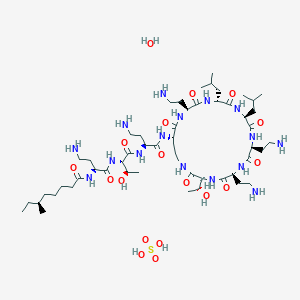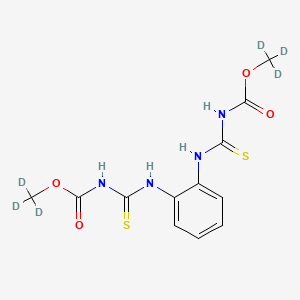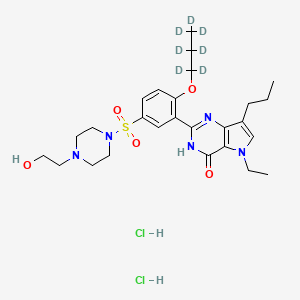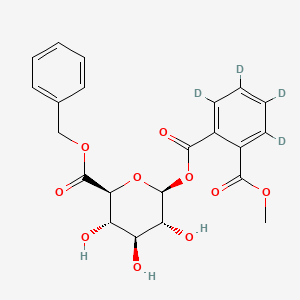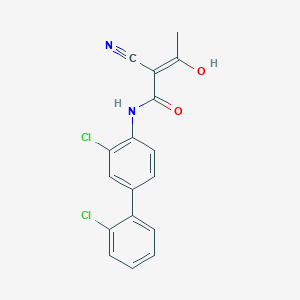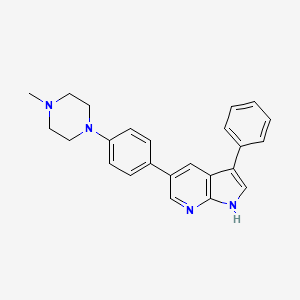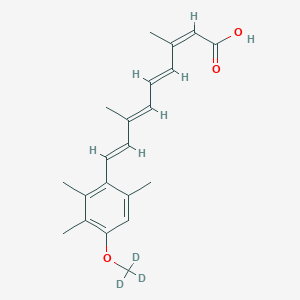
13-cis Acitretin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 13-cis Acitretin-d3 involves the deuteration of 13-cis AcitretinThe synthetic route often involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) for the separation and quantitation of the isomers . The production process also includes solid-phase extraction and the use of internal standards to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: 13-cis Acitretin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
科学研究应用
13-cis Acitretin-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of retinoids in biological samples.
Biology: Used in studies related to cellular differentiation and growth regulation.
Industry: Used in the development of new retinoid-based therapies for skin disorders.
作用机制
The mechanism of action of 13-cis Acitretin-d3 involves its interaction with retinoid receptors such as RXR and RAR in the skin. These receptors help normalize the growth cycle of skin cells by inhibiting excessive cell growth and keratinization . Additionally, this compound can modulate the expression of microRNAs, which play a vital role in the initiation and development of psoriasis . The compound can suppress miRNA-mediated signaling pathways, including MAPK, JAK-STAT, and NF-κB, thereby inhibiting the proliferation and inflammatory response of keratinocytes .
相似化合物的比较
13-cis Acitretin: The non-deuterated form of 13-cis Acitretin-d3.
All-trans Acitretin: Another isomer of Acitretin with different biological activity.
Etretinate: A precursor to Acitretin with a longer half-life.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research studies . The deuterium atoms in this compound make it a valuable tool for studying the pharmacokinetics and metabolism of retinoids .
属性
分子式 |
C21H26O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-/i6D3 |
InChI 键 |
IHUNBGSDBOWDMA-ZHGFVQCVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


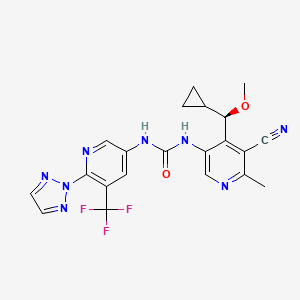
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
